NCI172112

描述

属性

IUPAC Name |

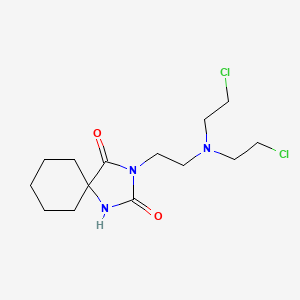

3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23Cl2N3O2/c15-6-8-18(9-7-16)10-11-19-12(20)14(17-13(19)21)4-2-1-3-5-14/h1-11H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKJFXARIMSDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205171 | |

| Record name | Spiromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56605-16-4 | |

| Record name | Spiromustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56605-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiromustine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056605164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPIROMUSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIROMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HB83X76Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NCI172112 (NSC-172112): A Bifunctional Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI172112, also known by its National Cancer Institute (NCI) designation NSC-172112 and its chemical name Spirohydantoin Mustard (or Spiromustine), is a bifunctional alkylating agent. Developed with the rationale of crossing the blood-brain barrier to target central nervous system (CNS) tumors, its mechanism of action is centered on the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: DNA Alkylation and Interstrand Cross-Linking

As a classical nitrogen mustard, the primary mechanism of action of this compound is the alkylation of DNA.[1] The molecule contains two reactive chloroethyl groups. Through an intramolecular cyclization, one of the chloroethyl groups forms a highly reactive aziridinium ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[2]

Following the initial monofunctional alkylation of a guanine residue, the second chloroethyl group can undergo a similar activation to form another aziridinium ion. This second reactive species can then alkylate a guanine on the complementary DNA strand, resulting in the formation of a covalent interstrand cross-link (ICL).[1] These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby physically obstructing essential cellular processes such as DNA replication and transcription. This disruption ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[2]

Preclinical and Clinical Data

In Vitro Studies in 9L Rat Brain Tumor Cells

A significant portion of the preclinical evaluation of this compound was conducted using the 9L rat brain tumor cell line. These studies revealed key aspects of its cellular activity.

| Parameter | Finding | Reference |

| Cellular Effects | Induces a G2 phase block in the cell cycle. | [3] |

| Prolongs the S, G2, and M phases of the cell cycle. | [3] | |

| A fraction of cells demonstrate resistance to the drug. | [3] | |

| Pharmacokinetics | Rapidly detoxified in cell culture medium at 37°C (within 30 minutes). | [3] |

| Damage and Repair | Cells can recover from potentially lethal damage within 28 hours after a 1-hour treatment with 5 µg/ml. | [3] |

Phase I Clinical Trial Data

A Phase I clinical trial was conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound.

| Parameter | Value | Notes | Reference |

| Maximum Tolerated Dose (MTD) | 6 mg/m² | On a three-times-a-week schedule without physostigmine. | [2] |

| 8 mg/m² | On a three-times-a-week schedule with physostigmine pretreatment. | [2] | |

| Dose-Limiting Toxicity (DLT) | CNS toxicity | Characterized by mydriasis, xerostomia, lethargy, confusion, and hallucinations. This toxicity was dose-related, cumulative, and reversible. | [2] |

| Other Toxicities | Mild to moderate nausea and vomiting. | Hematologic toxicity was infrequent. | [2] |

| Observed Antitumor Activity | Three transient radiographic responses | Observed in refractory malignancies metastatic to the CNS. | [2] |

Experimental Protocols

In Vitro Cell Culture and Cytotoxicity Assay (9L Rat Brain Tumor Cells)

-

Cell Line: 9L rat gliosarcoma cells.

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Preparation: this compound (Spirohydantoin Mustard) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium immediately before use.

-

Cytotoxicity Assay (Colony Formation Assay):

-

Exponentially growing 9L cells are seeded into culture dishes at a density that allows for the formation of individual colonies.

-

After allowing the cells to attach, they are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

The drug-containing medium is then removed, and the cells are washed and incubated in fresh medium for a period that allows for colony formation (typically 7-14 days).

-

Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated as the ratio of the number of colonies in the treated group to the number of colonies in the control group.

-

-

Data Analysis: Dose-response curves are generated by plotting the surviving fraction against the drug concentration to determine parameters such as the IC50 (the concentration of drug that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: 9L cells are treated with this compound at a specific concentration and for a defined time period. Both attached and floating cells are collected.

-

Fixation: Cells are washed with phosphate-buffered saline (PBS) and then fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed again with PBS and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This allows for the quantification of the G2 block induced by this compound.

Summary and Future Directions

This compound (Spirohydantoin Mustard) is a bifunctional alkylating agent that exerts its cytotoxic effects through the formation of DNA interstrand cross-links. This leads to a G2 phase cell cycle arrest and subsequent apoptosis. Preclinical studies in the 9L rat brain tumor model have demonstrated its potent in vitro activity. The Phase I clinical trial established the dose-limiting CNS toxicity and a recommended Phase II dose.

Future research could focus on several key areas:

-

Quantitative analysis of DNA damage: Detailed studies to quantify the formation and repair of this compound-induced DNA adducts and interstrand cross-links in various cancer cell lines.

-

Combination therapies: Investigating the synergistic potential of this compound with other anticancer agents, such as DNA repair inhibitors or drugs that target other cell cycle checkpoints.

-

Mechanisms of resistance: Elucidating the molecular mechanisms by which some tumor cells exhibit resistance to this compound.

-

Targeted delivery: Developing strategies to enhance the delivery of this compound to tumor tissues while minimizing systemic toxicity, particularly neurotoxicity.

References

- 1. The 9L rat brain tumor: description and application of an animal model. [vivo.weill.cornell.edu]

- 2. A phase I trial of spirohydantoin mustard (NSC 172112) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Response of 9L tumor cells in vitro to spirohydantoin mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

AK112 (Ivonescimab): A Technical Guide to its Structure, Function, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AK112, also known as Ivonescimab, is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This dual-targeting mechanism is designed to synergistically enhance anti-tumor immunity by blocking the PD-1/PD-L1 immune checkpoint pathway and inhibiting VEGF-mediated angiogenesis and immunosuppression within the tumor microenvironment.[3][4][5] Preclinical and clinical studies have demonstrated AK112's potent anti-tumor activity and a manageable safety profile, positioning it as a promising therapeutic agent for various solid tumors, particularly non-small cell lung cancer (NSCLC).[6][7][8] This technical guide provides an in-depth overview of AK112's molecular architecture, mechanism of action, key experimental data, and the methodologies used in its characterization.

Molecular Structure of AK112

AK112 is a humanized IgG1 bispecific antibody with a unique tetravalent structure.[2][3] It is constructed by fusing a single-chain variable fragment (scFv) specific for human PD-1 to the C-terminus of each heavy chain of a full-length humanized IgG1 monoclonal antibody that targets human VEGF-A.[9] This design results in a molecule with two binding sites for PD-1 and two for VEGF-A.[2] The Fc region of the IgG1 backbone has been engineered with "Fc-silent" mutations to minimize interactions with Fcγ receptors (FcγR), thereby reducing the risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and other potential Fc-mediated side effects.[10][11]

References

- 1. ascopubs.org [ascopubs.org]

- 2. A novel bispecific antibody CVL006 superior to AK112 for dual targeting of PD-L1 and VEGF in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AK112, a novel PD-1/VEGF bispecific antibody, in combination with chemotherapy in patients with advanced non-small cell lung cancer (NSCLC): an open-label, multicenter, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. AK112, a novel PD-1/VEGF bispecific antibody, in combination with chemotherapy in patients with advanced non-small cell lung cancer (NSCLC): an open-label, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. cancernetwork.com [cancernetwork.com]

- 9. researchgate.net [researchgate.net]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: SMT112 Target Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMT112 (also known as ivonescimab and AK112) is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target two key pathways in cancer progression: the programmed cell death protein 1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) angiogenesis pathway. Developed by Akeso Biopharma, SMT112's unique molecular design facilitates a cooperative binding mechanism, leading to enhanced target engagement in the tumor microenvironment (TME), where both PD-1 and VEGF are often co-expressed at high levels. This guide provides a comprehensive overview of the target binding affinity and kinetics of SMT112, based on currently available preclinical data.

Core Mechanism: Cooperative Binding

SMT112 exhibits a novel cooperative binding mechanism. Its binding affinity to one of its targets is significantly increased in the presence of the other. This property is crucial to its proposed mechanism of action, potentially leading to greater potency and specificity for the tumor microenvironment over healthy tissues.

Press releases and conference abstracts have consistently reported a significant increase in binding affinity due to this cooperative effect. Specifically, the binding affinity of SMT112 to PD-1 is enhanced by over 10 to 18-fold in the presence of VEGF.[1][2] Conversely, the presence of PD-1 increases the binding affinity of SMT112 to VEGF by more than 4-fold.[2]

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity and kinetics of SMT112 to its targets, human PD-1 and human VEGF-A.

Table 1: Binding Affinity (Kd) of SMT112 to its Targets

| Target | Condition | Dissociation Constant (Kd) | Method | Source |

| PD-1 | - | Not explicitly stated | Not specified | - |

| VEGFA | - | Not explicitly stated | Not specified | - |

| PD-1 | In the presence of VEGF | 2.37 nM (first PD-1 molecule) 2.36 nM (second PD-1 molecule) | Mass Photometry | Alliegro et al., 2025 (bioRxiv) |

| VEGF | - | 0.08 nM (2:2 complex) | Mass Photometry | Alliegro et al., 2025 (bioRxiv) |

Table 2: Half-maximal Effective Concentration (EC50) of SMT112 Binding

| Target | EC50 | Method | Source |

| PD-1 | 0.06 nM | Not specified | Zhong T, et al., 2022 |

| VEGFA | 0.036 nM | Not specified | Zhong T, et al., 2022 |

Note: Specific kon (association rate) and koff (dissociation rate) values for these interactions are not yet publicly available in the reviewed literature.

Signaling Pathways and Mechanism of Action

SMT112 is designed to simultaneously inhibit two distinct signaling pathways that are critical for tumor growth and immune evasion.

Experimental Protocols

Detailed experimental protocols for the binding and kinetic analyses of SMT112 are not extensively published. However, based on the cited methodologies, the following sections outline the likely procedures for the key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

ELISA is a common method to assess the binding activity of an antibody to its target antigen.

Principle: An antigen (PD-1 or VEGF) is immobilized on a plate. SMT112 at varying concentrations is added and allowed to bind. A secondary antibody conjugated to an enzyme is then used to detect the bound SMT112, and a substrate is added to produce a measurable signal that is proportional to the amount of bound antibody.

Hypothetical Protocol:

-

Coating: Recombinant human PD-1 or VEGF-A protein is diluted in a coating buffer (e.g., PBS, pH 7.4) and incubated in a 96-well plate overnight at 4°C.

-

Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

-

Blocking: A blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: The plate is washed as described above.

-

Antibody Incubation: A serial dilution of SMT112 is prepared and added to the wells. The plate is incubated for 1-2 hours at room temperature.

-

Washing: The plate is washed to remove unbound SMT112.

-

Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

-

Washing: The plate is washed to remove the unbound secondary antibody.

-

Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop. The reaction is stopped with a stop solution (e.g., H2SO4).

-

Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a plate reader. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Bio-Layer Interferometry (BLI) for Binding Kinetics

BLI (often performed on an Octet system) is used to measure real-time binding kinetics (kon and koff) and to determine the dissociation constant (Kd).

Principle: A biosensor tip is coated with one of the interacting molecules (ligand). The tip is then dipped into a solution containing the other molecule (analyte). The binding of the analyte to the ligand causes a change in the interference pattern of light reflected from the biosensor tip, which is measured in real-time.

Hypothetical Protocol for Cooperative Binding Analysis:

-

Immobilization: Recombinant human PD-1 is immobilized on an appropriate biosensor (e.g., an amine-reactive or streptavidin-coated biosensor if the protein is biotinylated).

-

Baseline: The biosensor is dipped into a running buffer to establish a stable baseline.

-

Association in the Absence of VEGF: The biosensor is moved into wells containing various concentrations of SMT112 to measure the association rate.

-

Dissociation: The biosensor is moved back into the running buffer to measure the dissociation rate.

-

Regeneration: The biosensor is regenerated to remove the bound SMT112.

-

Association in the Presence of VEGF: SMT112 is pre-incubated with a saturating concentration of VEGF. The biosensor is then moved into wells containing various concentrations of the SMT112-VEGF complex to measure the association rate to immobilized PD-1.

-

Dissociation: The biosensor is moved into the running buffer to measure the dissociation of the SMT112-VEGF complex from PD-1.

-

Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to calculate kon, koff, and Kd for both conditions. A similar experimental setup would be used to assess the binding of SMT112 to VEGF in the presence and absence of PD-1.

Size-Exclusion Chromatography with High-Performance Liquid Chromatography (SEC-HPLC) for Complex Formation

SEC-HPLC is used to separate molecules based on their size and can confirm the formation of complexes between SMT112 and its targets.

Principle: A mixture of molecules is passed through a column packed with porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can enter the pores have a longer path and elute later.

Hypothetical Protocol:

-

Sample Preparation: SMT112 is incubated with or without an excess of VEGF-A.

-

Instrumentation: An HPLC system equipped with a size-exclusion column and a UV detector is used.

-

Mobile Phase: An appropriate buffer, such as phosphate-buffered saline, is run through the system at a constant flow rate.

-

Injection: A defined volume of the prepared sample is injected into the system.

-

Elution and Detection: The elution of proteins is monitored by UV absorbance (typically at 280 nm). The retention time of the peaks is recorded.

-

Analysis: The formation of a higher molecular weight complex of SMT112 and VEGF will result in a shift to an earlier retention time compared to SMT112 or VEGF alone.

Conclusion

SMT112 demonstrates a sophisticated and clinically promising binding profile. Its key feature is the cooperative binding to its dual targets, PD-1 and VEGF, which results in a significant increase in binding affinity in an environment where both targets are present, such as the tumor microenvironment. The available quantitative data, although still emerging, supports a high-affinity interaction with both targets, particularly in the cooperative binding context. The experimental methodologies employed are standard in antibody characterization, providing a solid foundation for the understanding of SMT112's mechanism of action. Further publication of detailed kinetic data will provide a more complete picture of the binding dynamics of this novel bispecific antibody.

References

Unraveling the Cooperative Binding Mechanism of Ivonescimab in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A). A hallmark of its innovative design is the principle of cooperative binding, which leads to enhanced avidity and preferential activity within the tumor microenvironment (TME), where both PD-1 and VEGF-A are often co-expressed at elevated levels. This technical guide provides an in-depth exploration of the core cooperative binding mechanism of Ivonescimab, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.

The Core Mechanism: Cooperative Binding and Enhanced Avidity

Ivonescimab is a humanized IgG1-scFv bispecific monoclonal antibody with four antigen-binding sites, allowing for dual targeting of PD-1 and VEGF.[1] This tetravalent structure is fundamental to its unique cooperative binding mechanism.[2] In the TME, where there is a high concentration of both soluble VEGF-A and PD-1 expressed on tumor-infiltrating lymphocytes, Ivonescimab demonstrates a remarkable increase in its binding affinity to each target when the other is present.[2][3]

This enhanced binding is not merely additive but synergistic. The presence of VEGF-A significantly increases the binding affinity of Ivonescimab to PD-1 by over 18-fold in vitro.[2][3] Conversely, the presence of PD-1 enhances the binding affinity to VEGF-A by more than 4-fold in vitro.[2][3] This phenomenon is attributed to an increase in the overall avidity of the antibody-antigen interactions. When Ivonescimab binds to one target, it is more effectively localized and positioned to bind to the second target, leading to a more stable and potent engagement in the TME compared to healthy tissues where the co-expression of both targets is lower.[2]

The proposed mechanism involves the formation of soluble complexes between Ivonescimab and VEGF dimers.[1] This complex formation is believed to facilitate a conformational state that is more favorable for binding to PD-1 on T-cells, thereby enhancing the blockade of the PD-1/PD-L1 signaling axis and promoting T-cell activation.[1]

Quantitative Data Summary

The enhanced binding affinities resulting from the cooperative mechanism have been quantified using various biophysical and cell-based assays. The following table summarizes the key quantitative data reported for Ivonescimab.

| Parameter | Value | Condition | Reference(s) |

| EC50 for PD-1 Binding | 0.06 nM | In the absence of VEGF | [1] |

| EC50 for VEGF-A Binding | 0.036 nM | In the absence of PD-1 | [1] |

| Increase in PD-1 Binding Affinity | > 18-fold | In the presence of VEGF-A (in vitro) | [2][3] |

| Increase in VEGF-A Binding Affinity | > 4-fold | In the presence of PD-1 (in vitro) | [2][3] |

Key Experimental Protocols

The characterization of Ivonescimab's cooperative binding mechanism has been accomplished through a series of key experiments. While the precise, proprietary protocols are not publicly available, this section provides detailed, representative methodologies for these assays based on standard laboratory practices.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity

This protocol describes a method to assess the binding of Ivonescimab to its targets, PD-1 and VEGF-A.

Objective: To determine the binding affinity (EC50) of Ivonescimab to recombinant human PD-1 and VEGF-A.

Materials:

-

High-binding 96-well microplates

-

Recombinant human PD-1 protein

-

Recombinant human VEGF-A protein

-

Ivonescimab

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

HRP-conjugated anti-human IgG secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human PD-1 or VEGF-A at a concentration of 1-2 µg/mL in PBS. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at room temperature.

-

Antibody Incubation: Wash the plate three times. Prepare serial dilutions of Ivonescimab in 1% BSA/PBS, starting from a high concentration (e.g., 100 nM) down to a low concentration (e.g., 0.01 pM). Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate five times. Add 100 µL of HRP-conjugated anti-human IgG secondary antibody, diluted in 1% BSA/PBS according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Readout: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the logarithm of the Ivonescimab concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Bio-Layer Interferometry (BLI) for Cooperative Binding Kinetics

This protocol outlines the use of an Octet system to measure the kinetic parameters (kon, koff, Kd) of Ivonescimab binding and to demonstrate cooperative binding.

Objective: To quantify the enhancement of Ivonescimab binding to one target in the presence of the other.

Materials:

-

Octet system (e.g., ForteBio Octet)

-

Anti-human Fc (AHC) biosensors

-

Recombinant human PD-1 protein

-

Recombinant human VEGF-A protein

-

Ivonescimab

-

Kinetic Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:

-

Baseline: Hydrate AHC biosensors in Kinetic Buffer for at least 10 minutes. Establish a stable baseline by dipping the biosensors into wells containing Kinetic Buffer.

-

Loading: Immobilize Ivonescimab onto the AHC biosensors by dipping them into wells containing Ivonescimab at a concentration of 5-10 µg/mL until a response of 0.5-1 nm is reached.

-

Association in the Absence of the Second Target: Transfer the biosensors to wells containing a serial dilution of the primary target (e.g., PD-1) in Kinetic Buffer. Record the association for a defined period (e.g., 300 seconds).

-

Dissociation: Transfer the biosensors to wells containing only Kinetic Buffer and record the dissociation for a defined period (e.g., 600 seconds).

-

Cooperative Binding Association: For the cooperative binding experiment, repeat the association step (Step 3) but with the primary target (e.g., PD-1) pre-mixed with a constant, saturating concentration of the secondary target (e.g., VEGF-A).

-

Data Analysis: Analyze the sensorgrams using the Octet analysis software. Fit the data to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd). Compare the Kd values obtained in the presence and absence of the second target to quantify the cooperative binding effect.

Luciferase Reporter Assay for Functional Activity

This protocol describes a cell-based assay to measure the functional consequence of Ivonescimab's dual blockade, specifically its ability to inhibit VEGF-induced signaling.

Objective: To assess the potency of Ivonescimab in blocking VEGF-A-mediated activation of the NFAT signaling pathway.

Materials:

-

293T-KDR-NFAT-LUC reporter cell line (HEK293 cells stably expressing the VEGF receptor 2 [KDR] and an NFAT-driven luciferase reporter)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay medium (serum-free medium)

-

Recombinant human VEGF-A

-

Ivonescimab

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

White, opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Plating: Seed the 293T-KDR-NFAT-LUC cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in culture medium and incubate overnight.

-

Antibody Treatment: The next day, replace the culture medium with assay medium. Add serial dilutions of Ivonescimab to the wells.

-

VEGF Stimulation: After a short pre-incubation with the antibody (e.g., 30 minutes), add a constant, sub-maximal concentration of recombinant human VEGF-A to all wells (except for the unstimulated control).

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

-

Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the Ivonescimab concentration. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of Ivonescimab required to inhibit 50% of the VEGF-induced signal.

Visualizing the Mechanisms and Workflows

Signaling Pathway: Dual Blockade of PD-1 and VEGF Signaling

Caption: Dual blockade of PD-1 and VEGF pathways by Ivonescimab.

Experimental Workflow: Bio-Layer Interferometry (BLI)

References

Preclinical Profile of Ivonescimab (AK112/SMT112): A Dual-Targeting Bispecific Antibody for Solid Tumors

An In-depth Technical Guide

Introduction

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, humanized IgG1-scFv tetravalent bispecific antibody engineered to simultaneously target Programmed Cell Death Protein-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] The rationale for this dual-target approach is rooted in the synergistic interplay between immune evasion and angiogenesis within the tumor microenvironment (TME).[3][4] VEGF, a key driver of tumor angiogenesis, also contributes to an immunosuppressive TME, while the PD-1/PD-L1 axis is a critical mechanism of tumor immune escape.[4][5] By concurrently blocking both pathways, Ivonescimab is designed to exert a potent, multi-faceted anti-tumor effect, enhancing T-cell-mediated killing while disrupting the tumor's blood supply.[6] This document provides a comprehensive overview of the preclinical data that form the basis for Ivonescimab's clinical development in solid tumors.

Core Mechanism of Action

Ivonescimab's innovative design confers unique pharmacological properties. Its heterotetrameric structure features four antigen-binding sites, allowing it to engage both PD-1 and VEGF-A.[1][6][7] A key feature is its cooperative binding mechanism, where the presence of one target significantly enhances its binding affinity to the other, a property particularly effective in the TME where both PD-1 and VEGF are often co-expressed.[8][9][10] Furthermore, Ivonescimab incorporates Fc-silencing mutations to abrogate binding to Fcγ receptors, thereby minimizing antibody-dependent cell-mediated cytotoxicity (ADCC) and other potentially adverse immune effects.[2][9][11]

Key Mechanistic Attributes:

-

Dual Target Blockade: Simultaneously neutralizes VEGF-A, inhibiting angiogenesis, and blocks the PD-1 receptor, reversing T-cell exhaustion.[1][12]

-

Cooperative Binding: In the presence of VEGF, Ivonescimab's binding affinity to PD-1 is enhanced by over 10 to 18-fold.[4][6][10] This cooperative action is reciprocal, with PD-1 binding also strengthening its affinity for VEGF.[2][9] This mechanism is designed to concentrate the antibody's activity within the TME.

-

Enhanced T-Cell Activation: The formation of Ivonescimab-VEGF complexes can lead to increased avidity for PD-1 on T-cells, resulting in more potent blockade of the PD-1/PD-L1 signaling pathway and enhanced T-cell activation.[9][13]

-

Fc-Silent Design: Engineered with a modified Fc region to reduce interactions with Fcγ receptors, aiming for a more favorable safety profile by minimizing off-target immune activation.[4][9]

Preclinical Efficacy Data

Binding Affinity and Cooperative Binding

Preclinical assessments demonstrated Ivonescimab's high affinity for both human PD-1 and VEGF-A. Critically, these studies quantified the cooperative binding effect, showing a significant increase in binding avidity when both targets are present.[4][9]

| Parameter | Target | Condition | Binding Affinity (KD) | Citation |

| Binding Affinity | Human PD-1 | Alone | Strong | [9][11] |

| Human VEGF-A | Alone | Strong | [9][11] | |

| Cooperative Binding | Human PD-1 | In presence of VEGF-A | >10-fold enhancement | [4][9][12] |

| Human VEGF-A | In presence of PD-1 | Enhanced binding | [2][9] |

In Vitro Functional Activity

Cell-based assays confirmed that the dual-targeting mechanism translates into functional activity. Ivonescimab effectively blocked the interaction between PD-1 and its ligand PD-L1, leading to enhanced T-cell activation.[9] Concurrently, it inhibited VEGF-mediated signaling pathways.[2]

| Assay Type | Outcome Measured | Result | Citation |

| PD-1/PD-L1 Blockade | T-Cell Activation (e.g., Cytokine Release) | Increased potency in the presence of VEGF | [4][9] |

| PD-1 Signaling (Luciferase Reporter) | Effective blockade of downstream signaling | [2][9] | |

| VEGF Blockade | Endothelial Cell Proliferation | Reduced proliferation | [6] |

| VEGF Signaling | Enhanced blockade in the presence of PD-1 | [2][9] |

In Vivo Antitumor Activity

The anti-tumor efficacy of Ivonescimab was evaluated in humanized mouse models bearing human tumor xenografts. These studies used immunodeficient mice (SCID/Beige) implanted with human peripheral blood mononuclear cells (hPBMCs) to reconstitute a human immune system.[9][11][12]

| Tumor Model | Mouse Strain | Treatment | Key Finding | Citation |

| HCC827 (Lung Adenocarcinoma) | hPBMC-humanized SCID/Beige | Ivonescimab | Statistically significant, dose-dependent tumor growth inhibition | [3][4][9] |

| U87MG (Glioblastoma) | hPBMC-humanized SCID/Beige | Ivonescimab | Statistically significant, dose-dependent anti-tumor response | [9][11][12] |

Preclinical Safety Profile

Immuno-safety Evaluation

A key aspect of Ivonescimab's design is its Fc-silent region, intended to improve its safety profile by preventing unintended immune cell activation. In vitro assays confirmed that these Fc-silencing mutations successfully abrogated effector functions.[4][9]

| Assay | Purpose | Result | Citation |

| FcγR Binding Assay | Assess binding to Fc gamma receptors | Abrogated FcγRI/IIIa binding | [4][11] |

| ADCC Assay | Measure Antibody-Dependent Cell-Mediated Cytotoxicity | Significantly reduced activity | [2][9] |

| ADCP Assay | Measure Antibody-Dependent Cellular Phagocytosis | Significantly reduced activity | [2][9] |

| Cytokine Release Assay | Evaluate potential for cytokine storm | Significantly reduced cytokine release in vitro | [2][11] |

Key Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following sections outline the core methodologies used to characterize Ivonescimab.

Binding Kinetics and Cooperative Binding Analysis

-

Protocol: Bio-Layer Interferometry (Octet BLI) was used to measure the binding kinetics.[2]

-

Recombinant human PD-1 or VEGF-A protein is immobilized onto the biosensor tip.

-

The sensor is dipped into solutions containing varying concentrations of Ivonescimab to measure association rates.

-

The sensor is then moved to a buffer-only solution to measure dissociation rates.

-

To assess cooperative binding, the experiment is repeated using a pre-mixed complex of Ivonescimab and its other target (e.g., measuring binding to PD-1 in the presence of a constant concentration of VEGF-A).[2][9]

-

The resulting sensorgrams are analyzed to calculate the association constant (kₐ), dissociation constant (kₔ), and the equilibrium dissociation constant (KD).

-

In Vivo Xenograft Tumor Model

-

Protocol: The anti-tumor activity was assessed in hPBMC-humanized mouse models.[4][9]

-

Cell Implantation: Human tumor cells (e.g., HCC827 or U87MG) are subcutaneously implanted into immunodeficient SCID/Beige mice.

-

Humanization: Once tumors are established, mice are intravenously or intraperitoneally injected with human peripheral blood mononuclear cells (hPBMCs) to establish a human immune system component.

-

Treatment: Mice are randomized into cohorts and treated with either vehicle control or varying doses of Ivonescimab, typically administered intravenously.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

-

Ivonescimab Intervention in PD-1 and VEGF Signaling

Ivonescimab's dual action intercepts two distinct but complementary pathways that tumors exploit for growth and survival. By physically blocking the binding of ligands to their respective receptors, it effectively shuts down their downstream signaling cascades.

Conclusion

The preclinical data for Ivonescimab establish a strong foundation for its clinical investigation. The novel tetravalent structure and cooperative binding mechanism provide a differentiated approach to co-targeting the PD-1 and VEGF pathways. In vitro and in vivo studies have demonstrated its ability to potently inhibit tumor growth through a dual mechanism of action: restoring anti-tumor immunity and blocking tumor angiogenesis.[3][9] Furthermore, the Fc-silent design translates to a promising immuno-safety profile by minimizing off-target effector functions.[4][11] These findings underscore the potential of Ivonescimab as a significant therapeutic advancement for patients with solid tumors.

References

- 1. European Journal of Translational and Clinical Medicine [ejtcm.gumed.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Unlocking new horizons in oncology: ivonescimab’s dual-target approach to anti-VEGF/PD-1(L1) therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of Ivonescimab? [synapse.patsnap.com]

- 7. What diseases does Ivonescimab treat? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Ivonescimab’s Novel Mechanism of Action Highlighting Cooperative Binding to be Featured in Poster Presentation at SITC 2023 | Nasdaq [nasdaq.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Summit Therapeutics Inc. - Ivonescimab (SMT112)* - Ivonescimab Overview [smmttx.com]

An In-Depth Technical Guide to GSK2118436 (Dabrafenib) Signaling Pathway Modulation

Executive Summary: GSK2118436, known as Dabrafenib, is a potent, reversible, ATP-competitive inhibitor of the BRAF kinase. It is specifically designed to target the constitutively active BRAF V600 mutations that are key drivers in a significant percentage of cancers, including approximately 50% of melanomas. Dabrafenib's primary mechanism of action is the suppression of the mitogen-activated protein kinase (MAPK) signaling cascade, leading to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells. However, a critical aspect of its pharmacology is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a phenomenon mediated by RAF isoform dimerization and transactivation. This guide provides a detailed overview of Dabrafenib's mechanism, quantitative efficacy data, key experimental protocols for its study, and visual diagrams of the modulated pathways.

The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The MAPK pathway is a central signaling cascade that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, regulating critical cellular processes like proliferation, differentiation, and survival. The pathway consists of a three-tiered kinase cascade:

-

RAF (A-RAF, B-RAF, C-RAF): Serine/threonine kinases activated by RAS GTPases.

-

MEK (MEK1/2): Dual-specificity kinases that phosphorylate and activate ERK.

-

ERK (ERK1/2): Kinases that phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to promote cell growth and survival.

In many cancers, mutations in pathway components lead to its constitutive activation. The most common mutation in melanoma is a valine-to-glutamic acid substitution at codon 600 of the BRAF gene (BRAF V600E), which renders the kinase constitutively active and drives oncogenic signaling.

Dabrafenib's Dual Mechanisms of Action

Dabrafenib's effect on the MAPK pathway is context-dependent, differing significantly between BRAF-mutant and BRAF wild-type cells.

On-Target Inhibition in BRAF V600-Mutant Cells

In tumor cells harboring BRAF V600E/K mutations, Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, effectively inhibiting its activity. This action prevents the downstream phosphorylation of MEK1/2 and subsequently ERK1/2. The resulting shutdown of the MAPK cascade leads to the inhibition of cell proliferation and the induction of apoptosis.

Paradoxical Activation in BRAF Wild-Type Cells

In cells with wild-type BRAF, particularly those with upstream activating mutations (e.g., in RAS), Dabrafenib can paradoxically increase MAPK signaling. This occurs because RAF inhibitors promote the formation of RAF dimers (e.g., CRAF-CRAF homodimers or BRAF-CRAF heterodimers). When Dabrafenib binds to one protomer in the dimer, it allosterically transactivates the unbound partner, leading to hyper-phosphorylation of MEK and ERK. This mechanism is CRAF-dependent and is the underlying cause of proliferative skin lesions, such as cutaneous squamous cell carcinomas, observed in some patients treated with BRAF inhibitor monotherapy. This paradoxical activation is a key rationale for combining Dabrafenib with a MEK inhibitor, such as Trametinib, which blocks the pathway downstream.

Quantitative Data on Dabrafenib's Effects

The following tables summarize key quantitative data regarding the potency and clinical efficacy of Dabrafenib.

Table 1: In Vitro Potency and Selectivity of Dabrafenib

| Target | Assay Type | IC50 (nM) | Reference(s) |

|---|---|---|---|

| BRAF V600E | Enzyme Assay | 0.6 - 0.7 | |

| BRAF V600K | Enzyme Assay | 0.5 | |

| BRAF V600D | Cell-based Assay | Potent Inhibition | |

| Wild-Type BRAF | Enzyme Assay | 3.2 | |

| Wild-Type CRAF | Enzyme Assay | 5.0 | |

| SKMEL28 (BRAF V600E) | Cell Proliferation | 3 | |

| A375P (BRAF V600E) | Cell Proliferation | 8 |

| Colo205 (BRAF V600E) | Cell Proliferation | 7 | |

Table 2: Clinical Efficacy of Dabrafenib (Monotherapy and Combination) in BRAF V600-Mutant Cancers

| Cancer Type | Treatment | Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference(s) |

|---|---|---|---|---|---|

| Metastatic Melanoma | Dabrafenib | III | 50% | 5.5 | |

| Metastatic Melanoma | Dabrafenib + Trametinib | III | ~70% | 10.2 | |

| Advanced NSCLC | Dabrafenib + Trametinib (Treatment-Naïve) | II | 64% | 10.8 | |

| Advanced NSCLC | Dabrafenib + Trametinib (Pre-treated) | II | 68% | 10.2 | |

| Anaplastic Thyroid Cancer | Dabrafenib + Trametinib | II | 69% | Not Reached (at time of analysis) | |

| Biliary Tract Cancer | Dabrafenib + Trametinib | II | 46% | 9.2 | |

| High-Grade Glioma | Dabrafenib + Trametinib | II | 33% | 4.5 |

| Low-Grade Glioma | Dabrafenib + Trametinib | II | 50% | Not Reached (at time of analysis) | |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Dabrafenib inhibits mutant BRAF V600E but can paradoxically activate MEK/ERK in BRAF-WT cells.

Experimental Workflow Diagram

Caption: A typical experimental workflow for measuring p-ERK levels via Western Blotting.

Key Experimental Protocols

Protocol: Western Blot for MAPK Pathway Phosphorylation

This protocol is used to determine the phosphorylation status of key pathway proteins like MEK and ERK, providing direct evidence of drug activity.

-

Cell Culture and Treatment: Plate BRAF V600E mutant cells (e.g., A375P melanoma cells) and grow to 70-80% confluency. Treat cells with varying concentrations of Dabrafenib (e.g., 0-100 nM) or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-ERK1/2) and the total form of the target (e.g., anti-total-ERK1/2) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using densitometry software. Analyze the data by calculating the ratio of the phosphorylated protein signal to the total protein signal for each sample.

Protocol: Cell Viability (MTS/MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation, to determine the drug's cytotoxic or cytostatic effects.

-

Cell Seeding: Seed cancer cells (e.g., Colo205) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Dabrafenib in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

Reagent Addition: Add 20 µL of MTS reagent (or MTT reagent followed by a solubilization step) to each well.

-

Final Incubation: Incubate the plate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance of each well at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all measurements. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value (the concentration of drug that inhibits 50% of cell viability).

Ivonescimab: A Technical Guide to its Dual Anti-Angiogenesis and Immune-Activating Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent, bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1] This dual-targeting mechanism is designed to synergistically inhibit tumor growth by blocking immune evasion and tumor angiogenesis.[2] Preclinical and clinical studies have demonstrated that Ivonescimab's unique molecular design, which includes an Fc-silent region, leads to a favorable safety profile and potent anti-tumor activity in various solid tumors, particularly non-small cell lung cancer (NSCLC).[3][4] This technical guide provides an in-depth overview of Ivonescimab's core mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Blockade of PD-1 and VEGF

Ivonescimab's innovative design allows it to concurrently engage two critical pathways in tumor progression:

-

Immune Checkpoint Inhibition via PD-1 Blockade: By binding to the PD-1 receptor on T-cells, Ivonescimab blocks the interaction with its ligand, PD-L1, which is often overexpressed on tumor cells.[5] This action disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the ability of cytotoxic T-lymphocytes to recognize and eliminate cancer cells.[5]

-

Anti-Angiogenesis via VEGF Inhibition: Ivonescimab also targets VEGF-A, a key signaling protein that promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] By sequestering VEGF-A, Ivonescimab inhibits its binding to VEGFR2 on endothelial cells, thereby suppressing the downstream signaling cascade that leads to neovascularization.[6] This anti-angiogenic effect not only restricts tumor growth but also helps to normalize the tumor vasculature, which can improve the infiltration of immune cells into the tumor microenvironment.[5]

A key feature of Ivonescimab is its cooperative binding property. In the presence of VEGF, the binding affinity of Ivonescimab to PD-1 is significantly enhanced, and reciprocally, PD-1 binding enhances its affinity for VEGF.[3][7] This is attributed to its tetravalent structure, which allows for the formation of larger molecular complexes in the tumor microenvironment where both targets are co-expressed, leading to increased avidity and more potent biological activity.[8][9]

Molecular Structure and Properties

Ivonescimab is a humanized IgG1-based tetravalent bispecific antibody.[10] Its structure is engineered with an Fc-silent region, which abrogates binding to Fcγ receptors (FcγRI/IIIa).[3] This design choice significantly reduces the risk of Fc-mediated effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), which can contribute to immune-related adverse events.[3][7]

Quantitative Data

Table 1: Binding Affinity and Potency of Ivonescimab

| Parameter | Target | Condition | Value | Citation |

| Binding Affinity (KD) | PD-1 | - | Enhanced over 10-fold in the presence of VEGF | [3][7] |

| VEGF | - | Enhanced in the presence of PD-1 | [7] | |

| EC50 | PD-1 | - | 0.06 nM | [6] |

| VEGF-A | - | 0.036 nM | [6] |

Table 2: Summary of Key Clinical Trial Results for Ivonescimab

| Trial Name | Phase | Indication | Treatment Arm | Comparator | Primary Endpoint | Result | Citation | | --- | --- | --- | --- | --- | --- | --- | | HARMONi-2 (NCT05499390) | III | 1L PD-L1+ NSCLC | Ivonescimab monotherapy | Pembrolizumab monotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months vs 5.82 months (HR: 0.51; p<0.0001) |[11][12][13] | | HARMONi-6 (NCT05840016) | III | 1L advanced squamous NSCLC | Ivonescimab + Chemotherapy | Tislelizumab + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months vs 6.90 months (HR: 0.60; p<0.0001) |[14][15] | | HARMONi-A (NCT05184712) | III | EGFR-mutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 7.1 months vs 4.8 months (HR: 0.46; p<0.001) |[16][17] | | HARMONi (Global Phase 3) | III | EGFR-mutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 6.8 months vs 4.4 months (HR: 0.52; p<0.001) |[18][19] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize Ivonescimab's mechanism of action, based on standard practices for bispecific antibody evaluation.[20][21]

Antigen Binding Affinity and Kinetics

-

Enzyme-Linked Immunosorbent Assay (ELISA): To determine the binding specificity and affinity of Ivonescimab to its targets, 96-well plates are coated with recombinant human PD-1 or VEGF-A.[3] Serially diluted Ivonescimab is added to the wells. The binding is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the Fc region of Ivonescimab, followed by the addition of a chromogenic substrate. The optical density is measured, and the EC50 value is calculated from the resulting dose-response curve.[6] To assess cooperative binding, the assay is repeated with the addition of a constant concentration of the second target antigen (e.g., VEGF-A is added to the wells when testing for PD-1 binding).[7]

-

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): For a more detailed analysis of binding kinetics (association and dissociation rates), SPR or BLI (such as the Octet system) is employed.[7] One of the target antigens is immobilized on a sensor chip, and Ivonescimab is flowed over the surface at various concentrations. The change in mass on the sensor surface is measured in real-time to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

In Vitro Functional Assays

-

PD-1/PD-L1 Blockade Assay: A cell-based reporter assay is used to measure the ability of Ivonescimab to block the PD-1/PD-L1 interaction.[3] This typically involves co-culturing Jurkat cells engineered to express PD-1 and a luciferase reporter gene under the control of an NFAT response element, with a cell line expressing PD-L1.[3] In the absence of a blocking antibody, the PD-1/PD-L1 interaction inhibits T-cell receptor signaling, resulting in low luciferase expression. The addition of Ivonescimab blocks this interaction, leading to a dose-dependent increase in luciferase activity.

-

VEGF Signaling Blockade Assay: The ability of Ivonescimab to inhibit VEGF-induced signaling is assessed using a cell-based assay.[3] Human umbilical vein endothelial cells (HUVECs) are starved and then stimulated with recombinant human VEGF-A in the presence of varying concentrations of Ivonescimab. The inhibition of VEGF receptor phosphorylation or downstream signaling molecules like AKT can be measured by Western blot or a specific ELISA. Alternatively, a cell proliferation assay (e.g., using MTS) can be used to measure the inhibition of VEGF-induced endothelial cell growth.

-

T-Cell Activation Assay: To confirm that blocking the PD-1 pathway with Ivonescimab leads to T-cell activation, human peripheral blood mononuclear cells (PBMCs) are co-cultured with tumor cells.[7] The production of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in the culture supernatant is measured by ELISA or a multiplex cytokine assay. T-cell proliferation can be assessed using assays such as CFSE dilution measured by flow cytometry.

In Vivo Efficacy Studies

-

Humanized Mouse Models: To evaluate the anti-tumor efficacy of Ivonescimab in a system with a functional human immune system, immunodeficient mice (e.g., SCID/Beige) are engrafted with human PBMCs and subsequently implanted with human tumor xenografts (e.g., HCC827 lung adenocarcinoma or U87MG glioblastoma).[3][7] Mice are then treated with Ivonescimab, and tumor growth is monitored over time. Tumor volume and survival are the primary endpoints.

Signaling Pathways and Experimental Workflows

Ivonescimab's Dual Signaling Pathway Inhibition

Caption: Ivonescimab's dual mechanism of action.

Experimental Workflow for In Vitro Functional Characterization

Caption: Workflow for Ivonescimab characterization.

Conclusion

Ivonescimab represents a significant advancement in the field of cancer immunotherapy by integrating anti-angiogenic and immune checkpoint blockade into a single therapeutic agent. Its unique tetravalent structure and cooperative binding properties contribute to its potent anti-tumor activity. The Fc-silent design mitigates safety concerns, potentially offering a better therapeutic window compared to combination therapies. The robust clinical data, particularly in NSCLC, underscore its potential to become a cornerstone treatment in various solid tumors. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this innovative bispecific antibody.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. What is the mechanism of action of Ivonescimab? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. Promising Data for Investigational Innovative Bispecific Ivonescimab Featured at ASCO 2023 - BioSpace [biospace.com]

- 10. Frontiers | Unlocking new horizons in oncology: ivonescimab’s dual-target approach to anti-VEGF/PD-1(L1) therapy [frontiersin.org]

- 11. oncologynewscentral.com [oncologynewscentral.com]

- 12. WCLC 2024: Ivonescimab outperforms pembrolizumab in phase 3 study for first-line treatment of PD-L1-positive advanced NSCLC in HARMONi-2 study - ecancer [ecancer.org]

- 13. Ivonescimab Outperforms Pembrolizumab in Phase 3 Study for First-Line Treatment of PD-L1-Positive Advanced NSCLC In HARMONi-2 Study | IASLC [iaslc.org]

- 14. cancernetwork.com [cancernetwork.com]

- 15. Ivonescimab + Chemo Shows Strong Results in Lung Cancer Trial | LCFA [lcfamerica.org]

- 16. Ivonescimab Plus Chemotherapy in Non-Small Cell Lung Cancer With EGFR Variant: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. onclive.com [onclive.com]

- 18. news-medical.net [news-medical.net]

- 19. fiercepharma.com [fiercepharma.com]

- 20. Protocol for high-throughput cloning, expression, purification, and evaluation of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. probiocdmo.cn [probiocdmo.cn]

AK112 (Ivonescimab): A Technical Guide to a First-in-Class Tetravalent Bispecific Antibody

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AK112, also known as Ivonescimab, is a first-in-class, tetravalent, bispecific antibody engineered to simultaneously target Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF). This novel design allows for a dual mechanism of action, combining immunotherapy with anti-angiogenesis to create a synergistic anti-tumor effect. The tetravalent structure of AK112 facilitates cooperative binding to its targets, leading to enhanced avidity and functional activity within the tumor microenvironment (TME). This technical guide provides an in-depth overview of the design, mechanism of action, preclinical data, and clinical findings for AK112, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction: The Rationale for Dual PD-1 and VEGF Blockade

The tumor microenvironment is a complex ecosystem where cancer cells interact with various stromal and immune cells. Two key pathways that promote tumor growth and immune evasion are the PD-1/PD-L1 immune checkpoint and the VEGF signaling pathway.

-

PD-1/PD-L1 Pathway: PD-1 is an inhibitory receptor expressed on activated T cells. Its ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1 suppresses T-cell activity, allowing cancer cells to evade immune destruction.

-

VEGF Pathway: VEGF is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Beyond its pro-angiogenic role, VEGF also contributes to an immunosuppressive TME by inhibiting dendritic cell maturation and promoting the infiltration of regulatory T cells (Tregs).

The co-expression and interplay of PD-1 and VEGF in the TME provide a strong rationale for dual blockade. Combining anti-PD-1 immunotherapy with anti-VEGF therapy has shown synergistic effects and has become a clinically validated strategy in various cancers. AK112 was designed to deliver this dual blockade in a single molecule, potentially offering enhanced efficacy and a favorable safety profile compared to combination therapies.

AK112: Design and Molecular Engineering

AK112 is a humanized IgG1-based tetravalent bispecific antibody. Its unique structure consists of a standard anti-VEGF monoclonal antibody with a single-chain variable fragment (scFv) of an anti-PD-1 antibody fused to the C-terminus of each heavy chain.[1] This design results in a molecule with four antigen-binding sites: two for VEGF and two for PD-1.

A critical feature of the AK112 design is the incorporation of an Fc-silent mutation. This modification abrogates the antibody's binding to Fcγ receptors (FcγRs), thereby minimizing the risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and other Fc-mediated effector functions that could lead to unwanted side effects.

Mechanism of Action: Cooperative Binding and Enhanced Avidity

The tetravalent structure of AK112 enables a unique "cooperative binding" mechanism. In the presence of VEGF, the binding affinity of AK112 to PD-1 is significantly increased, and conversely, binding to PD-1 enhances its affinity for VEGF. This phenomenon is attributed to an increase in the localized concentration and avidity of the antibody in the TME where both targets are co-expressed.

This cooperative binding leads to several key advantages:

-

Enhanced Target Engagement: The increased avidity results in more potent and sustained blockade of both PD-1 and VEGF signaling pathways.

-

Tumor-Selective Targeting: The requirement of co-expression of both targets for maximal binding may lead to preferential accumulation and activity of AK112 in the tumor microenvironment, potentially reducing off-target effects.

-

Superior Functional Activity: The enhanced binding translates to more effective T-cell activation and more potent inhibition of angiogenesis compared to the administration of individual monoclonal antibodies.

Preclinical Data

A comprehensive suite of preclinical studies has been conducted to characterize the binding, functional activity, and in vivo efficacy of AK112.

Binding Affinity and Cooperative Binding

The binding characteristics of AK112 to human PD-1 and VEGF have been extensively evaluated using various biophysical techniques.

| Parameter | Target | Condition | Value | Method |

| EC50 | rhPD-1 | - | 0.06 nM | ELISA |

| EC50 | rhVEGF | - | 0.036 nM | ELISA |

| Cooperative Binding | rhPD-1 | In the presence of VEGF | >10-fold increase in affinity (K D) | Octet BLI |

| Cooperative Binding | rhVEGF | In the presence of PD-1 | >4-fold increase in affinity | Octet BLI |

EC50: Half-maximal effective concentration; rh: recombinant human; K D: Dissociation constant.

In Vitro Functional Assays

The dual-blocking function of AK112 has been demonstrated in a variety of in vitro cell-based assays.

| Assay | Outcome | Result |

| PD-1/PD-L1 Blockade Assay | Reversal of PD-L1-mediated T-cell inhibition | Potent restoration of T-cell activation |

| VEGF-induced Endothelial Cell Proliferation Assay | Inhibition of HUVEC proliferation | Dose-dependent inhibition of VEGF-mediated proliferation |

| T-cell Activation Assay | Increased cytokine production (e.g., IFN-γ, IL-2) | Significant enhancement of T-cell effector functions |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of AK112 has been evaluated in human tumor xenograft models using immunodeficient mice reconstituted with human peripheral blood mononuclear cells (PBMCs).

| Tumor Model | Treatment | Outcome |

| HCC827 (NSCLC) | AK112 | Significant tumor growth inhibition |

| U87MG (Glioblastoma) | AK112 | Dose-dependent anti-tumor response |

Clinical Development and Efficacy

AK112 has undergone extensive clinical investigation in patients with advanced solid tumors, primarily focusing on non-small cell lung cancer (NSCLC).

Phase Ia Dose-Escalation Study (NCT04047290)

This first-in-human study evaluated the safety, tolerability, and preliminary efficacy of AK112 in patients with advanced solid tumors.

Key Findings:

-

Safety: AK112 was generally well-tolerated. The most common treatment-related adverse events (TRAEs) included rash, arthralgia, hypertension, and fatigue.

-

Efficacy: Promising anti-tumor activity was observed across various tumor types. The confirmed objective response rate (ORR) was 25.5% and the disease control rate (DCR) was 63.8% in evaluable patients.

| Dose Level | Number of Patients | ORR | DCR |

| ≥ 3 mg/kg Q2W | 17 | 23.5% | 64.7% |

Phase II Study in Advanced NSCLC (NCT04736823)

This study evaluated AK112 in combination with chemotherapy for the first-line treatment of patients with advanced or metastatic NSCLC without actionable genomic alterations.

Key Findings:

-

Efficacy in Squamous NSCLC: Patients with squamous histology demonstrated a 75% ORR, a median duration of response (DoR) of 15.4 months, and a 95% DCR.[2]

-

Efficacy in Non-Squamous NSCLC: Patients with non-squamous histology showed a 55% ORR and a 100% DCR.[2]

-

Safety: The combination of AK112 with chemotherapy was found to be safe and manageable. The most common Grade ≥3 TRAEs were hematological toxicities, which are expected with chemotherapy.[2]

| Histology | Number of Patients | ORR | DCR | Median DoR | 9-month PFS Rate | 9-month OS Rate |

| Squamous | 63 | 75% | 95% | 15.4 months | 67% | 93% |

| Non-Squamous | 72 | 55% | 100% | Not Reached | 61% | 81% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of AK112 are outlined below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

Objective: To determine the binding affinity (EC50) of AK112 to recombinant human PD-1 and VEGF.

Protocol:

-

Coating: 96-well microplates are coated with 100 µL/well of recombinant human PD-1 or VEGF-A at a concentration of 2 µg/mL in PBS overnight at 4°C.

-

Washing: Plates are washed three times with PBS containing 0.05% Tween-20 (PBST).

-

Blocking: Plates are blocked with 200 µL/well of 3% BSA in PBST for 1 hour at room temperature.

-

Washing: Plates are washed three times with PBST.

-

Antibody Incubation: A serial dilution of AK112 is prepared in 1% BSA in PBST and 100 µL of each dilution is added to the wells. Plates are incubated for 2 hours at room temperature.

-

Washing: Plates are washed three times with PBST.

-

Secondary Antibody Incubation: 100 µL of HRP-conjugated goat anti-human IgG secondary antibody, diluted in 1% BSA in PBST, is added to each well and incubated for 1 hour at room temperature.

-

Washing: Plates are washed five times with PBST.

-

Detection: 100 µL of TMB substrate solution is added to each well. The reaction is stopped after 15-30 minutes by adding 50 µL of 2N H2SO4.

-

Data Acquisition: The absorbance at 450 nm is read using a microplate reader. The EC50 values are calculated using a four-parameter logistic regression model.

Bio-Layer Interferometry (Octet) for Cooperative Binding Analysis

Objective: To assess the cooperative binding of AK112 to PD-1 and VEGF.

Protocol:

-

Sensor Hydration: Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.

-

Ligand Immobilization: Biotinylated recombinant human PD-1 is loaded onto the SA biosensors to a target level of 1-2 nm.

-

Baseline: Sensors are equilibrated in kinetics buffer to establish a stable baseline.

-

Association: Sensors are moved into wells containing a serial dilution of AK112 either in the absence or presence of a constant concentration of recombinant human VEGF-A. The association is monitored for 300-600 seconds.

-

Dissociation: Sensors are moved back into wells containing only kinetics buffer to monitor the dissociation for 600-1200 seconds.

-

Data Analysis: The binding curves are fitted to a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. The KD values in the presence and absence of the co-ligand are compared to determine the cooperative binding effect.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Complex Formation

Objective: To detect the formation of soluble complexes between AK112 and VEGF.

Protocol:

-

Sample Preparation: AK112 is incubated with a molar excess of recombinant human VEGF-A at 37°C for 1 hour to allow for complex formation. Control samples of AK112 and VEGF-A alone are also prepared.

-

Chromatography System: An HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl) is equilibrated with a mobile phase such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.

-

Injection: 20-50 µL of the prepared samples are injected onto the column.

-

Elution: The proteins are eluted isocratically at a flow rate of 0.5-1.0 mL/min.

-

Detection: The eluate is monitored by UV absorbance at 280 nm.

-

Data Analysis: The chromatograms of the mixture are compared to those of the individual components. A shift in the retention time to an earlier elution time for the AK112 peak in the presence of VEGF indicates the formation of a larger molecular weight complex.

Luciferase Reporter Assay for PD-1 Signaling Blockade

Objective: To measure the ability of AK112 to block the PD-1/PD-L1 signaling pathway and restore T-cell activation.

Protocol:

-

Cell Culture: Jurkat T cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element (PD-1 Effector Cells) are co-cultured with CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator (PD-L1 aAPC/CHO-K1 Cells).

-

Antibody Treatment: The co-culture is treated with a serial dilution of AK112 or a control antibody.

-

Incubation: The cells are incubated for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo™) is added to the wells according to the manufacturer's instructions.

-

Luminescence Measurement: The luminescence signal is measured using a luminometer.

-

Data Analysis: The increase in luminescence, which corresponds to the blockade of PD-1 signaling and subsequent T-cell activation, is plotted against the antibody concentration. The EC50 values are calculated using a four-parameter logistic regression model.

Visualizations

Signaling Pathways

Caption: AK112 simultaneously blocks PD-1 and VEGF signaling pathways.

Experimental Workflow: Cooperative Binding Analysis (Octet)

Caption: Workflow for assessing cooperative binding of AK112 using Bio-Layer Interferometry.

Conclusion and Future Directions

AK112 (Ivonescimab) represents a significant advancement in the field of cancer immunotherapy. Its innovative tetravalent bispecific design, which enables cooperative binding to PD-1 and VEGF, provides a potent and potentially more tumor-selective approach to dual pathway blockade. Preclinical and clinical data have demonstrated promising efficacy and a manageable safety profile in various solid tumors, particularly in NSCLC.

Ongoing and future studies will further elucidate the full potential of AK112, both as a monotherapy and in combination with other anti-cancer agents. The unique mechanism of action of AK112 may open new avenues for treating cancers that are resistant to conventional immunotherapies. As our understanding of the tumor microenvironment deepens, rationally designed multi-specific antibodies like AK112 are poised to become a cornerstone of next-generation cancer treatments.

References

Methodological & Application

Application Notes and Protocols for Ivonescimab (AK112) In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals